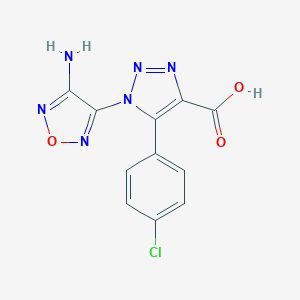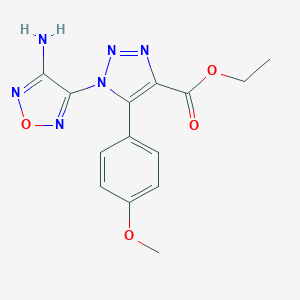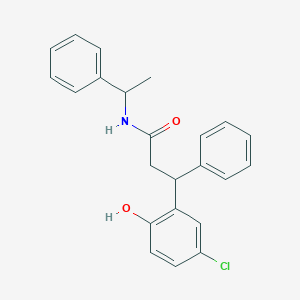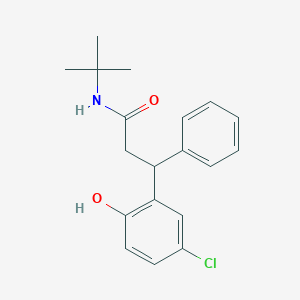![molecular formula C20H23NO4 B215588 Propyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215588.png)
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a synthetic compound that belongs to the family of benzoic acid derivatives.
Mecanismo De Acción
The mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable and has a long shelf life. However, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It is a relatively new compound and its full range of effects and potential applications are not yet fully understood. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study the mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate in more detail to better understand its effects on the body. Furthermore, future studies could focus on developing new synthetic routes for the synthesis of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate and its derivatives, as well as developing new techniques for the purification and characterization of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate.
Métodos De Síntesis
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized by the reaction of 4-aminobenzoic acid with phenoxybutyric acid using propyl chloroformate as a coupling agent. The reaction yields Propyl 4-[(2-phenoxybutanoyl)amino]benzoate as a white crystalline solid with a melting point of 104-106°C.
Aplicaciones Científicas De Investigación
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a plant growth regulator and as a pesticide. In material science, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a precursor for the synthesis of various polymers and materials.
Propiedades
Nombre del producto |
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
propyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-14-24-20(23)15-10-12-16(13-11-15)21-19(22)18(4-2)25-17-8-6-5-7-9-17/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) |
Clave InChI |
AHOCPGIJCBCMAD-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215520.png)
![3-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}ethyl)-4(3H)-quinazolinone](/img/structure/B215522.png)



